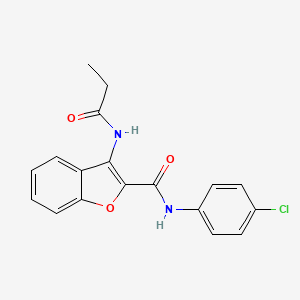
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This unique property makes PAC-1 a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
The exact mechanism by which N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in cancer cells is still being studied. However, it is known that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide binds to a protein called procaspase-3, which is a precursor to the enzyme caspase-3. Caspase-3 plays a key role in the apoptotic pathway, and its activation leads to programmed cell death. N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is thought to induce apoptosis by promoting the activation of caspase-3.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been shown to have minimal toxicity in normal cells, while inducing apoptosis in cancer cells. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells. In addition, N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been shown to inhibit the growth and migration of cancer cells, as well as inhibit the formation of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of apoptosis in cancer cells without affecting normal cells. However, one limitation is that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide. One area of interest is the development of more potent analogs of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide that could have even greater selectivity for cancer cells. Another area of interest is the development of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the exact mechanism by which N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in cancer cells.
Métodos De Síntesis
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several chemical reactions, including bromination, amidation, and cyclization. The final product is purified using column chromatography to obtain pure N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been extensively studied for its potential in cancer treatment. In vitro studies have demonstrated that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in a variety of cancer cell lines, including pancreatic, breast, and lung cancer cells. In vivo studies have also shown promising results, with N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide inhibiting tumor growth in mouse models of pancreatic and breast cancer.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAIPALNZIDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



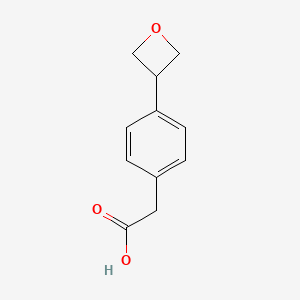
![3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660237.png)
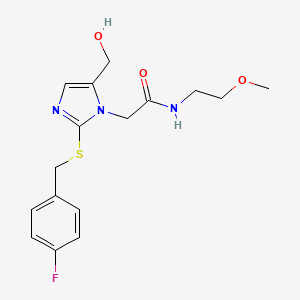
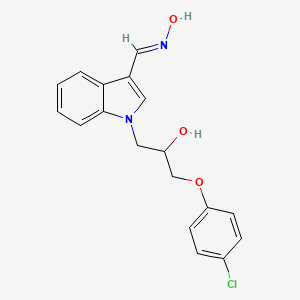
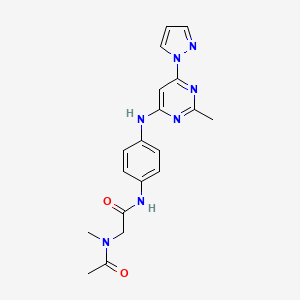
![N-Methyl-N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]prop-2-enamide](/img/structure/B2660241.png)
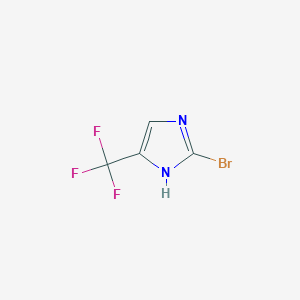
![1-((1R,5S)-8-(3-(4-fluorophenoxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2660247.png)



![(E)-4-(Dimethylamino)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2660254.png)